Dibromonitromethane

Overview

Description

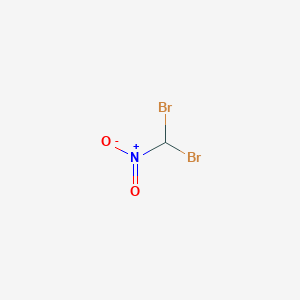

Dibromonitromethane (DBNM) is a chemical compound with the molecular formula CHBr2NO2 . It has a molecular weight of 218.83 g/mol . The IUPAC name for this compound is dibromo (nitro)methane .

Molecular Structure Analysis

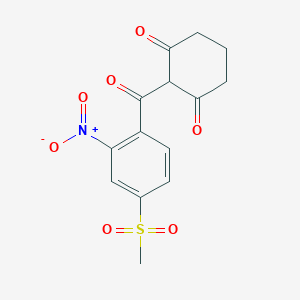

DBNM contains a total of 6 bonds; 5 non-H bonds, 2 multiple bonds, 2 double bonds, and 1 nitro group (aliphatic) . The 3D chemical structure image of DBNM is based on the ball-and-stick model which displays both the three-dimensional position of the atoms and the bonds between them .

Physical And Chemical Properties Analysis

DBNM has a molecular weight of 218.83 g/mol . It has a complexity of 57.1 and a topological polar surface area of 45.8 Ų . It has 0 hydrogen bond donor count and 2 hydrogen bond acceptor count .

Scientific Research Applications

Analytical Chemistry

Dibromonitromethane is utilized in analytical chemistry for its potent oxidizing capabilities. It can react with a wide range of organic compounds, such as alcohols, aldehydes, and ketones, to facilitate oxidation reactions . This leads to the formation of brominated products alongside nitromethane products, which are novel chemical entities with distinct properties.

Organic Synthesis

In organic synthesis , Dibromonitromethane serves as a reagent in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds . Its reactivity allows for the creation of complex molecules, which are essential in developing new drugs and agricultural products.

Pharmaceuticals

Dibromonitromethane’s role in the pharmaceutical industry is significant, particularly as a reagent in the synthesis of various drugs . Its ability to introduce bromine atoms into organic molecules is crucial for the development of certain medicinal compounds.

Agrochemicals

The compound finds applications in agrochemicals , where it is used to synthesize compounds that protect crops from pests and diseases . Its chemical properties make it valuable for creating effective and stable agrochemical products.

Material Science

In material science , Dibromonitromethane contributes to the synthesis of polymers and other materials . Its inclusion in material synthesis can lead to the development of new materials with desired properties for various industrial applications.

Environmental Science

Dibromonitromethane is also relevant in environmental science . It is a byproduct of water disinfection processes and is monitored due to its potential toxicity . Understanding its formation and degradation can help in managing its environmental impact.

Mechanism of Action

Dibromonitromethane (DBNM), also known as dibromo(nitro)methane, is an organic compound with the molecular formula CHBr2NO2 . It is a colorless to pale yellow solid and is primarily used as a chemical reagent .

Target of Action

It is often used in organic synthesis reactions, suggesting that its targets could be a wide range of organic compounds .

Mode of Action

It is commonly used in amination reactions and esterification of carboxylic acids , indicating that it may interact with its targets by facilitating the formation of new bonds.

Biochemical Pathways

Given its use in organic synthesis, it is likely involved in various biochemical reactions, depending on the specific context of its use .

Pharmacokinetics

Its solubility in water is relatively low , which could impact its bioavailability and distribution in an aqueous environment.

Result of Action

The molecular and cellular effects of DBNM’s action largely depend on the specific reactions it is used in. As a chemical reagent, it facilitates the formation of new compounds, altering the molecular structure and properties of its targets .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of DBNM. For instance, it should be stored at 2-8℃ . Also, it should be handled with appropriate protective equipment to avoid direct contact with skin and eyes, and it should be kept away from flammable and oxidizing substances to prevent fire or explosion .

properties

IUPAC Name |

dibromo(nitro)methane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHBr2NO2/c2-1(3)4(5)6/h1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GQEVYCCMYUNRHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C([N+](=O)[O-])(Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CHBr2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9021637 | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.83 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dibromonitromethane | |

CAS RN |

598-91-4 | |

| Record name | Dibromonitromethane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=598-91-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methane, dibromonitro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000598914 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dibromonitromethane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9021637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | dibromonitromethane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.